molecular formula C9H13BrN2Na2O18P4 B15342755 5-Bromouridine 5-triphosphate sodium

5-Bromouridine 5-triphosphate sodium

Cat. No.: B15342755
M. Wt: 686.98 g/mol
InChI Key: OVAOFNDFKZXVJC-HGXRYYEQSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromouridine 5-triphosphate sodium is a brominated form of uridine triphosphate. It is primarily used to label RNA during transcription processes. This compound is incorporated into newly synthesized RNA and can be detected immunologically with antibodies . This labeling technique is valuable for studying RNA transcription and various molecular imaging methods .

Chemical Reactions Analysis

5-Bromouridine 5-triphosphate sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromouridine 5-triphosphate sodium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromouridine 5-triphosphate sodium involves its incorporation into RNA during transcription. The bromine atom at the fifth position of the uridine molecule allows for specific detection using antibodies. This labeling enables researchers to track RNA synthesis and study RNA-protein interactions . The molecular targets include RNA polymerases and other transcription-related proteins .

Comparison with Similar Compounds

5-Bromouridine 5-triphosphate sodium is unique due to its bromine substitution, which allows for specific immunological detection. Similar compounds include:

These compounds share similar applications but differ in their detection methods and specific uses in research .

Properties

Molecular Formula

C9H13BrN2Na2O18P4

Molecular Weight

686.98 g/mol

IUPAC Name

disodium;[[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15BrN2O18P4.2Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(27-8)2-26-32(20,21)29-34(24,25)30-33(22,23)28-31(17,18)19;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,24,25)(H,11,15,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,5-,6-,8-;;/m1../s1

InChI Key

OVAOFNDFKZXVJC-HGXRYYEQSA-L

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)Br.[Na+].[Na+]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)Br.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.